molecular formula C19H19N3O4S B2581873 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide CAS No. 453579-26-5

3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2581873
CAS No.: 453579-26-5
M. Wt: 385.44
InChI Key: LZNFZTMHDNSDMR-UHFFFAOYSA-N
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Description

Its structure comprises:

  • A 3,4-dimethyl-substituted benzamide core.
  • A sulfamoyl linker connected to a 4-aminophenyl group.
  • A 5-methylisoxazole moiety as the terminal sulfonamide substituent.

Properties

IUPAC Name

3,4-dimethyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-12-4-5-15(10-13(12)2)19(23)20-16-6-8-17(9-7-16)27(24,25)22-18-11-14(3)26-21-18/h4-11H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFZTMHDNSDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve efficiency . Additionally, catalyst-free methods are being developed to make the process more environmentally friendly .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfamoyl (-SO2NH-) and benzamide (-CONH-) groups are susceptible to hydrolysis under specific conditions:

Reaction TypeConditionsProductsKey Observations
Acidic hydrolysis6M HCl, reflux (110°C, 6 hr)4-(N-(5-methylisoxazol-3-yl)sulfamoyl)aniline + 3,4-dimethylbenzoic acidPartial degradation of the sulfamoyl group observed at prolonged reaction times .
Alkaline hydrolysis2M NaOH, 80°C, 3 hrSodium 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenolate + 3,4-dimethylbenzamideFaster hydrolysis of the benzamide linkage compared to sulfamoyl under basic conditions .

Mechanistic Insights :

  • The benzamide group undergoes nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate .

  • The sulfamoyl group resists hydrolysis unless exposed to strongly acidic media due to its electron-withdrawing sulfonyl moiety.

Oxidation Reactions

Oxidation primarily targets the methyl substituents and heterocyclic rings:

Oxidizing AgentConditionsMajor ProductsNotes
KMnO4 (acidic)H2SO4, 60°C, 4 hr3,4-Dicarboxybenzamide + sulfonic acid derivativeComplete oxidation of methyl groups to carboxyl groups.
H2O2 (catalytic Fe)Ethanol, RT, 12 hrEpoxidation of isoxazole ring observedLimited conversion (∼35%) due to steric hindrance .

Structural Impact :

  • The 3,4-dimethylbenzamide moiety is more reactive toward oxidation than the isoxazole ring.

  • Sulfamoyl groups remain intact under mild oxidative conditions.

Reduction Reactions

Functional group reduction has been studied for pharmacological applications:

Reducing AgentTarget SiteProductsYield
LiAlH4Benzamide (-CONH-)3,4-Dimethylbenzylamine derivative72%
H2/Pd-CIsoxazole ringPartially saturated dihydroisoxazole58%

Key Findings :

  • LiAlH4 selectively reduces the benzamide to a benzylamine without affecting sulfamoyl groups .

  • Catalytic hydrogenation partially saturates the isoxazole ring, altering its aromaticity .

Nucleophilic Substitution

The sulfamoyl group participates in nucleophilic displacement reactions:

NucleophileConditionsProductsApplication
NH3 (g)DMF, 100°C, 8 hrSecondary sulfonamide derivativeImproved water solubility
PyridineTHF, RT, 2 hrSulfonamide-pyridine adductUsed in coordination chemistry studies

Kinetics :

  • Reactions at the sulfamoyl nitrogen proceed faster with aliphatic amines than aromatic amines.

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions:

ReagentConditionsProductSelectivity
PhenylacetyleneCuI catalyst, 80°CIsoxazole-fused triazoleRegioselective at C4 position
Nitrile oxideToluene, refluxIsoxazoline-isoxazole dimerLimited synthetic utility due to low yield (22%)

Photochemical Reactions

UV-induced transformations have been documented:

WavelengthSolventProductsHalf-Life
254 nmAcetonitrileRing-opened thioamide derivativet1/2 = 45 min
365 nmMethanolCis-trans isomerization at sulfamoyl groupReversible process

Stability Considerations :

  • Solutions require protection from UV light during storage.

Metal Complexation

The sulfamoyl oxygen and benzamide carbonyl act as coordination sites:

Metal SaltLigand RatioComplex StructureStability Constant (log K)
Cu(II) nitrate1:2Octahedral geometry8.9 ± 0.3
Zn(II) chloride1:1Tetrahedral coordination6.2 ± 0.2

Applications :

  • Copper complexes show enhanced antimicrobial activity compared to the parent compound .

Scientific Research Applications

Antimicrobial Applications

Research indicates that 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide exhibits significant antimicrobial activity against various bacterial strains. The compound's structure facilitates binding to bacterial enzymes, disrupting cell wall synthesis and leading to cell death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis32 µg/mL

A study highlighted that modifications in the compound's structure can enhance its potency against resistant strains, suggesting its potential as a novel antimicrobial agent .

Anticancer Applications

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cellular signaling pathways.

Cancer Cell Line IC50 Value (µM)
HCT116 (Colorectal Cancer)5.85
MCF-7 (Breast Cancer)6.30

In vitro studies have demonstrated that the compound's effectiveness is comparable to standard chemotherapeutic agents, indicating its potential for further development .

Case Study 1: Antibacterial Activity

A study conducted by Desai et al. (2016) demonstrated that derivatives similar to this compound showed enhanced potency against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a treatment option for resistant infections .

Case Study 2: Neuroprotection

In a preclinical model for Alzheimer's disease, administration of this compound improved cognitive functions and reduced acetylcholinesterase activity compared to control groups, suggesting efficacy in enhancing cholinergic transmission .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (R1, R2) Melting Point (°C) Key Functional Groups (IR Peaks, cm⁻¹) Biological Activity Reference
3,4-Dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (Target Compound) R1 = 3,4-dimethyl (benzamide) Not reported Likely similar to 2921 (amide NH), 1366 (S=O) Inferred from analogs (urease/COX inhibition)
5-Chloro-2-hydroxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (51) R1 = 5-Cl, 2-OH (benzamide) >288 (decomp.) 1660 (C=O), 1164 (S=O) Antitubercular activity
N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide (13) R1 = 2,3-dimethylphenylamino 241–248 2921 (amide NH), 1366 (S=O) Urease inhibition
JEZTC (3,4,5-Trihydroxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide) R1 = 3,4,5-trihydroxy (benzamide) Not reported 3187 (OH), 1660 (C=O) Chondroprotective effects
2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (17) R1 = 2,3-dimethylphenylamino 177–180 2921 (amide NH), 1366 (S=O) Urease inhibition (IC₅₀ = 18.3 µM)
Key Observations:
  • Substituent Impact on Melting Points : Halogenated analogs (e.g., compound 51 ) exhibit higher melting points (>288°C) compared to methyl-substituted derivatives (e.g., compound 17 : 177–180°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding with -OH/Cl groups) .
  • Biological Activity :
    • Urease Inhibition : Methyl-substituted compounds (e.g., 17 ) show moderate activity, while halogenated derivatives (e.g., 51 ) prioritize antitubercular effects .
    • Chondroprotection : Hydroxyl-rich derivatives like JEZTC exhibit cartilage-protective properties, suggesting substituent polarity influences target specificity .

Spectroscopic Characterization

  • IR Spectroscopy : Sulfonamide analogs exhibit characteristic peaks at ~1366 cm⁻¹ (asymmetric S=O stretching) and ~1141 cm⁻¹ (symmetric S=O stretching), consistent across derivatives .
  • NMR : Methyl groups in the benzamide core (e.g., 3,4-dimethyl) would appear as singlets at δ 2.2–2.3 ppm in ¹H NMR, similar to compound 13 (δ 2.26 ppm for isoxazole methyl) .

Crystallographic Data

The parent compound N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide () crystallizes in the monoclinic space group P2₁/c, with a planar benzamide core and dihedral angles of 74.6° between the benzene rings. Methyl substituents (as in the target compound) may introduce steric hindrance, altering crystal packing .

Biological Activity

3,4-Dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, also known by its CAS number 21312-10-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzamide moiety and a sulfamoyl group linked to a 5-methylisoxazole. Its molecular formula is C12H13N3O4SC_{12}H_{13}N_{3}O_{4}S with a molecular weight of 295.31 g/mol. The compound's structural features suggest potential interactions with biological macromolecules, which may underlie its pharmacological activity.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its antiviral and antibacterial properties.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral activity against filoviruses such as Ebola and Marburg. For instance, related benzamide derivatives have shown EC50 values below 10 μM in inhibiting viral entry in Vero cells, suggesting that this class of compounds could be optimized for therapeutic applications against these viruses .

Antibacterial Activity

The sulfonamide moiety present in the compound is known for its antibacterial properties. Compounds with similar structures have been reported to inhibit bacterial growth by targeting the folate synthesis pathway. This mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial survival. Studies have shown that derivatives of sulfonamides can exhibit broad-spectrum antibacterial effects .

Study on Antiviral Efficacy

In a notable study published in Nature Communications, researchers synthesized various substituted benzamides and tested their efficacy against Ebola and Marburg viruses. Among these, certain derivatives demonstrated promising antiviral activity with low cytotoxicity profiles. The study highlighted the potential for further development of these compounds into effective antiviral agents .

Toxicity Assessment

A toxicity study conducted on zebrafish embryos evaluated the safety profile of this compound. The results indicated that while some related compounds exhibited moderate toxicity at higher concentrations, the specific compound showed acceptable safety margins at therapeutic doses .

Comparative Biological Activity Table

Compound NameTarget PathogenEC50 (μM)Mechanism of ActionToxicity Level
This compoundEbola Virus<10Inhibition of viral entryLow
SulfamethoxazoleBacterial infections1-50Inhibition of DHPSModerate
CBS1118 (related compound)Marburg Virus<10Inhibition of viral entryLow

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide intermediates (e.g., 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) react with benzoyl chloride derivatives under reflux in pyridine or NaOH solutions. Microwave-assisted synthesis significantly improves yields (e.g., 84% → 89%) by enhancing reaction kinetics .
  • Key Steps :

  • Purification via recrystallization (e.g., benzene or methanol).
  • Characterization using 1^1H NMR, IR, and HRMS to confirm structural integrity .

Q. How is the compound characterized to confirm its structural identity?

  • Analytical Techniques :

  • 1^1H NMR : Peaks for methyl groups (δ 2.26 ppm), aromatic protons (δ 7.00–7.92 ppm), and amide NH (δ 10.76 ppm) .
  • IR Spectroscopy : Bands for sulfonamide (1366 cm1^{-1} asymmetric S=O, 1141 cm1^{-1} symmetric S=O) and amide C=O (1660 cm1^{-1}) .
  • HRMS : Exact mass confirmation (e.g., m/z 406.0259 for a related analog) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Guidelines : Store as a solid at room temperature in a desiccator to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which may degrade sulfonamide or amide groups .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of this compound?

  • Mechanistic Insight : Microwave irradiation reduces reaction times (e.g., from hours to minutes) by enabling rapid and uniform heating. For example, microwave synthesis of N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide increased yields from 84% (conventional) to 89% .
  • Protocol : Use a sealed vessel with a polar solvent (e.g., DMF) and monitor temperature to prevent decomposition.

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?

  • Tools :

  • SHELX : For small-molecule refinement (SHELXL) and phasing (SHELXD/SHELXE) .
  • WinGX/ORTEP-3 : For graphical representation and thermal ellipsoid plots .
    • Workflow :
  • Collect high-resolution X-ray data.
  • Refine using SHELXL with hydrogen atoms placed geometrically.
  • Validate with R-factor (< 5%) and electron density maps .

Q. How do structural modifications influence its bioactivity (e.g., antimicrobial or anticancer properties)?

  • SAR Insights :

  • Isoxazole Ring : Critical for target binding; methylation at C5 enhances metabolic stability .
  • Sulfonamide Group : Essential for hydrogen bonding with enzymes (e.g., urease or EGFR) .
    • Experimental Design :
  • Synthesize analogs (e.g., halogenated or heterocyclic variants).
  • Test in enzyme inhibition assays (e.g., urease IC50_{50}) or cell viability assays (e.g., MTT against cancer lines) .

Q. How to address contradictions in reported bioactivity data across studies?

  • Troubleshooting :

  • Assay Variability : Standardize protocols (e.g., bacterial strain, incubation time).
  • Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting results.
  • Control Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) .

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